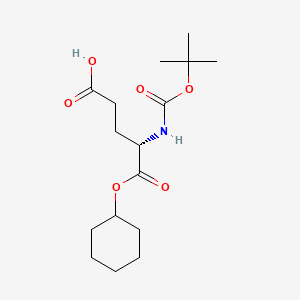

Boc-glu-ochex

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTMNTVXXIJGMR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of Boc-L-Glu(OcHex)-OH

An In-Depth Technical Guide to the Structure and Application of N-α-Boc-L-Glutamic Acid γ-Cyclohexyl Ester

Introduction

N-α-Boc-L-glutamic acid γ-cyclohexyl ester, commonly abbreviated as Boc-L-Glu(OcHex)-OH, is a pivotal amino acid derivative for researchers and professionals in peptide synthesis and drug development. This specialized building block features a tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a cyclohexyl ester protecting the γ-carboxyl group of L-glutamic acid. This dual-protection strategy imparts unique physicochemical properties, including enhanced stability and solubility in organic solvents, which are critical for its application in complex synthetic pathways.[1] This guide provides a comprehensive analysis of its structure, synthesis, and application, offering field-proven insights for its effective utilization in research and manufacturing.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture of Boc-L-Glu(OcHex)-OH is fundamental to appreciating its function and reactivity in chemical synthesis.

Core Structural Components

The molecule is composed of three key moieties: the L-glutamic acid backbone, an N-α-Boc protecting group, and a γ-cyclohexyl ester side-chain protecting group.

-

L-Glutamic Acid Core: The chiral L-glutamic acid provides the essential amino acid framework. Its two carboxylic acid groups (α and γ) and one amino group (α) offer multiple sites for reaction, necessitating the use of protecting groups for selective peptide bond formation.

-

N-α-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino function.[] Its role is to prevent the amino group from participating in unwanted side reactions during peptide coupling. The Boc group is stable under neutral or basic conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA), making it a cornerstone of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS).[][3]

-

γ-Cyclohexyl Ester (OcHex): The γ-carboxyl group of the glutamic acid side chain is protected as a cyclohexyl ester. This group serves two primary purposes. First, it prevents the side chain from reacting during peptide synthesis. Second, the bulky and lipophilic nature of the cyclohexyl ring enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS.[1][] This improved solubility facilitates more efficient coupling reactions and can help mitigate aggregation issues, particularly in hydrophobic peptide sequences.[3] The cyclohexyl ester is stable under the mild acidic conditions used to remove the Boc group but can be cleaved during the final, harsh acidolytic step (e.g., with hydrogen fluoride, HF) that removes the completed peptide from the resin and cleaves side-chain protecting groups.[5]

Physicochemical Data

The key properties of Boc-L-Glu(OcHex)-OH are summarized below for quick reference. These values are essential for calculating molar equivalents in synthesis protocols and for analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-5-cyclohexyloxy-2-(2-methylpropan-2-yl)oxycarbonylamino-5-oxopentanoic acid | [6] |

| Common Name | N-α-Boc-L-glutamic acid γ-cyclohexyl ester | [1][6] |

| CAS Number | 73821-97-3 | [6] |

| Molecular Formula | C₁₆H₂₇NO₆ | Inferred from structure |

| Molecular Weight | 329.39 g/mol | Inferred from formula |

| SMILES | CC(C)(C)OC(=O)NC(=O)O | [6] |

| InChI Key | FDNMLANBNJDIRG-LBPRGKRZSA-N | [6] |

| Appearance | White to off-white powder | [7][8] |

| Storage Temp. | 2-8°C | [7] |

Note: Some suppliers may provide this compound as a dicyclohexylamine (DCHA) salt (Boc-Glu(OcHx)-OH DCHA), which will have a different molecular formula (C₂₈H₅₀N₂O₆) and molecular weight (510.7 g/mol ).[9]

Part 2: Synthesis, Purification, and Characterization

The synthesis of Boc-L-Glu(OcHex)-OH requires a regioselective esterification of the γ-carboxyl group of N-α-Boc-L-glutamic acid. The following protocol describes a viable synthetic approach.

Synthesis Workflow

The overall process involves the protection of the α-amino group of L-glutamic acid, followed by the selective esterification of the γ-carboxyl group with cyclohexanol.

Experimental Protocol: Synthesis and Purification

This protocol is a representative method and may require optimization based on laboratory conditions and scale.

Objective: To synthesize Boc-L-Glu(OcHex)-OH from N-α-Boc-L-glutamic acid.

Materials:

-

N-α-Boc-L-glutamic acid (Boc-Glu-OH)

-

Cyclohexanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Boc-L-Glu-OH (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM. Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alcohol: Add cyclohexanol (1.1 equivalents) to the solution.

-

Coupling Reaction: Cool the mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

-

Causality: DCC is a coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the hydroxyl group of cyclohexanol. DMAP acts as a catalyst. Performing the reaction at 0°C minimizes side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

-

Self-Validation: The aqueous washes remove unreacted starting materials, catalyst, and water-soluble impurities. The formation of a white precipitate (DCU) is an indicator of reaction progress.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the product under high vacuum to yield Boc-L-Glu(OcHex)-OH as a white solid.

Characterization Protocols

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should confirm the presence of protons corresponding to the Boc group (~1.4 ppm), the cyclohexyl ring (broad multiplets ~1.2-1.8 ppm and ~4.7 ppm for the O-CH proton), and the glutamic acid backbone.

-

¹³C NMR: Will show characteristic peaks for the carbonyls of the Boc group, the free α-carboxylic acid, and the γ-cyclohexyl ester, as well as carbons of the t-butyl and cyclohexyl groups.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the calculated mass of the compound (e.g., [M-H]⁻ at m/z 328.18 or [M+Na]⁺ at m/z 352.17).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess purity. A pure sample should exhibit a single major peak, typically with a purity of ≥98%.[7]

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Glu(OcHex)-OH is a valuable reagent for the Boc/Bzl strategy of SPPS, particularly for synthesizing complex or hydrophobic peptides.[3][10]

Advantages in SPPS

-

Orthogonality: The Boc group is removed by mild acid (TFA), while the γ-cyclohexyl ester is stable to these conditions, only being removed by strong acid (HF) at the end of the synthesis.[5] This orthogonality is crucial for controlled, stepwise peptide elongation.

-

Reduced Aggregation: In difficult sequences, especially those containing hydrophobic residues, the growing peptide chain can aggregate, leading to poor coupling efficiency. The Boc strategy, which involves protonation of the N-terminus after each deprotection step, can help disrupt hydrogen bonding and reduce aggregation.[3] The lipophilic nature of the OcHex group can further improve the solvation of the protected peptide in organic solvents.

Experimental Protocol: Incorporation into a Peptide Chain (Boc-SPPS)

Objective: To couple Boc-L-Glu(OcHex)-OH to a resin-bound peptide chain with a free N-terminal amine.

Workflow:

-

Resin Preparation: Start with a peptide-resin that has undergone a previous Boc-deprotection step, resulting in a free N-terminal amine (as an ammonium salt).

-

Neutralization: Wash the resin with a neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM) to deprotonate the N-terminal amine, making it nucleophilic.

-

Amino Acid Activation: In a separate vessel, pre-activate Boc-L-Glu(OcHex)-OH (3-4 equivalents relative to resin loading) with a coupling reagent like HBTU/HOBt in the presence of a base (e.g., DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Causality: Activation converts the free α-carboxylic acid into a highly reactive ester, which is susceptible to nucleophilic attack by the resin-bound amine.

-

-

Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative test (e.g., the ninhydrin test) to confirm the complete consumption of the free amine. A negative result (e.g., colorless or yellow beads) indicates a successful coupling.

-

Self-Validation: The ninhydrin test provides real-time feedback on the reaction's completion, ensuring high fidelity in the peptide sequence.

-

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amines with an agent like acetic anhydride to prevent the formation of deletion sequences.

-

Deprotection: Remove the N-α-Boc group from the newly added residue with neat TFA or a solution of TFA in DCM (typically 25-50%) to prepare for the next coupling cycle.

Part 4: Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of the reagent and the safety of laboratory personnel.

-

Safety Precautions:

-

Handle the compound in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust; use a dust mask if necessary.[11]

-

In case of contact, wash skin with soap and water. If inhaled, move to fresh air.[12]

-

-

Storage:

Conclusion

N-α-Boc-L-glutamic acid γ-cyclohexyl ester is a highly effective and versatile building block for peptide synthesis. Its unique structural features—an acid-labile N-α-Boc group and a stable, lipophilic γ-cyclohexyl ester—provide significant advantages in solubility, stability, and handling within the Boc-SPPS framework.[1] A comprehensive understanding of its properties, synthesis, and application protocols, as detailed in this guide, empowers researchers to leverage this reagent for the successful synthesis of complex peptides for therapeutic and research applications.

References

-

A-Star Safety. (n.d.). Safety Data Sheet. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Boc-L-glutamic acid g-cyclohexyl ester | 73821-97-3. Available at: [Link]

-

Aapptec Peptides. (n.d.). Boc-Glu(OcHx)-OH DCHA. Available at: [Link]

-

Nishiuchi, Y., et al. (1990). Synthesis of γ-carboxyglutamic acid-containing peptides by the Boc strategy. Peptide Research. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. Available at: [Link]

-

Fields, G.B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Available at: [Link]

-

PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid. Available at: [Link]

-

SVS Chemical Corporation. (n.d.). Boc-L-Glu(Bzl)-OH, CAS NO 13574-13-5. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. siddhivinayakaspechem.com [siddhivinayakaspechem.com]

- 9. peptide.com [peptide.com]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-L-Glu(OcHex)-OH

Abstract: This technical guide provides a comprehensive overview of the chemical properties and stability profile of N-α-(tert-Butoxycarbonyl)-L-glutamic acid γ-cyclohexyl ester (Boc-L-Glu(OcHex)-OH). As a critical building block in solid-phase peptide synthesis (SPPS), a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. This document details the compound's physicochemical properties, examines its stability under various chemical and physical conditions, outlines potential degradation pathways, and provides field-proven protocols for handling, storage, and analytical assessment.

Introduction

N-α-(tert-Butoxycarbonyl)-L-glutamic acid γ-cyclohexyl ester, commonly referred to as Boc-L-Glu(OcHex)-OH, is a specialized amino acid derivative indispensable for the synthesis of complex peptides. It provides two orthogonal protecting groups: the acid-labile Boc group for the α-amine and a cyclohexyl ester for the γ-carboxylic acid side chain. This dual protection strategy is crucial in Boc-based solid-phase peptide synthesis (SPPS), where the side chain must remain intact during the iterative cleavage of the temporary N-terminal Boc group. The cyclohexyl ester offers a distinct advantage by minimizing side reactions that can occur with other ester protecting groups during acidic or basic treatments.

The successful incorporation of this glutamic acid analogue and the overall purity of the final peptide product are directly dependent on the integrity and stability of the Boc-L-Glu(OcHex)-OH building block. This guide serves as an authoritative resource, consolidating critical data and practical insights to ensure its effective use in research and manufacturing.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the foundation for its effective application.

Chemical Structure

Caption: Chemical Structure of Boc-L-Glu(OcHex)-OH.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Boc-L-Glu(OcHex)-OH, compiled from various supplier technical data sheets.

| Property | Value | Source(s) |

| CAS Number | 73821-97-3 | |

| Molecular Formula | C₁₆H₂₇NO₆ | |

| Molecular Weight | 329.39 g/mol | |

| Appearance | White to off-white or beige powder | |

| Melting Point | 54-57 °C | |

| Optical Rotation | [α]²⁵/D = -9.0 to -7.0° (c=1 in methanol) | |

| Purity (TLC) | ≥ 98% | |

| Solubility | Clearly soluble in DMF (1 mmol in 2 mL) | |

| Storage Temperature | 2-8°C recommended; stable up to 30°C | [1] |

Comprehensive Stability Profile

The stability of Boc-L-Glu(OcHex)-OH is dictated by the lability of its two primary functional moieties: the N-α-Boc group and the γ-cyclohexyl ester. Understanding their behavior under different conditions is crucial for preventing unintended deprotection and degradation.

pH and Chemical Stability

-

Acidic Conditions: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[2] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents, a fundamental step in Boc-SPPS.[2][3] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4] This inherent lability means that the compound is unstable in strongly acidic environments (pH < 2). The cyclohexyl ester, by contrast, is relatively stable to these anhydrous acidic conditions used for Boc removal, demonstrating its orthogonality. However, prolonged exposure to aqueous acid can catalyze the hydrolysis of the cyclohexyl ester, although this reaction is typically slow.[5]

-

Neutral Conditions: The compound exhibits good stability at neutral pH.

-

Basic Conditions: Both the Boc group and the cyclohexyl ester are generally stable to basic conditions.[4][6] This stability allows for the use of base-labile protecting groups (e.g., Fmoc) on other parts of a peptide without affecting the Boc or OcHex moieties.[4] However, the γ-cyclohexyl ester can be susceptible to hydrolysis (saponification) under strong basic conditions (e.g., concentrated NaOH or KOH), especially with heating, to yield the corresponding carboxylate salt.[5] This process is generally irreversible and is a common method for ester cleavage when desired.[5][7]

-

Incompatible Materials: The compound should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[8]

Thermal and Photostability

-

Thermal Stability: As a solid, Boc-L-Glu(OcHex)-OH is stable under recommended storage conditions.[8][9] The reported melting point range of 54-57 °C suggests that exposure to elevated temperatures should be avoided to prevent decomposition. During chemical reactions, such as peptide coupling, standard room temperature or slightly elevated temperatures (up to 40°C) are generally well-tolerated for short durations.

-

Photostability: While specific photostability studies are not widely published, it is good laboratory practice to store the compound in well-sealed, opaque containers to protect it from light, which can potentially catalyze oxidative degradation or other unwanted reactions over long-term storage.

Degradation Pathways and Mechanisms

The primary degradation pathways for Boc-L-Glu(OcHex)-OH involve the cleavage of its protecting groups. Understanding these pathways is key to troubleshooting impurities in peptide synthesis.

-

Acid-Catalyzed Boc Deprotection: The most common and intended "degradation" pathway in SPPS. Exposure to strong acid leads to the loss of the Boc group, yielding H-L-Glu(OcHex)-OH.

-

Base-Catalyzed Ester Hydrolysis (Saponification): Strong bases attack the electrophilic carbonyl carbon of the cyclohexyl ester, leading to a tetrahedral intermediate that collapses to form the γ-carboxylate and cyclohexanol.

-

Acid-Catalyzed Ester Hydrolysis: In the presence of aqueous acid and heat, the ester's carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. This is a reversible process that yields the di-acid (Boc-L-Glu-OH) and cyclohexanol.[7]

Caption: Primary Degradation Pathways for Boc-L-Glu(OcHex)-OH.

Recommended Handling, Storage, and Experimental Protocols

Adherence to proper handling and storage protocols is essential to maintain the integrity and purity of Boc-L-Glu(OcHex)-OH.

Handling and Storage

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 2°C and 8°C.[1]

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[1][8] Avoid contact with skin and eyes.[8] After handling, wash hands thoroughly.[9]

Experimental Protocol: Stability Assessment via HPLC

This protocol outlines a typical workflow for assessing the stability of Boc-L-Glu(OcHex)-OH under specific stress conditions (e.g., acidic or basic).

Objective: To quantify the degradation of Boc-L-Glu(OcHex)-OH over time when exposed to a stress condition.

Materials:

-

Boc-L-Glu(OcHex)-OH

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Trifluoroacetic Acid (TFA)

-

Stress agents (e.g., 0.1 M HCl, 0.1 M NaOH)

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve Boc-L-Glu(OcHex)-OH in a suitable solvent (e.g., ACN/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: Aliquot the stock solution into separate vials. Add the stress agent (e.g., 0.1 M HCl) to achieve the desired final concentration. Prepare a control sample with solvent only.

-

Incubation: Store the vials under controlled conditions (e.g., 40°C).

-

Time-Point Sampling: At specified time intervals (t=0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Quench the reaction by neutralizing the sample if necessary. Dilute the sample to a suitable concentration for HPLC analysis.

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A typical gradient might be 30-90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm or 220 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: Integrate the peak area of the parent compound (Boc-L-Glu(OcHex)-OH) and any new peaks corresponding to degradation products. Calculate the percentage of the parent compound remaining at each time point relative to t=0.

Caption: Workflow for HPLC-Based Stability Assessment.

Conclusion

Boc-L-Glu(OcHex)-OH is a robust and highly valuable reagent for peptide synthesis, characterized by its orthogonal protecting group strategy. Its stability is well-defined: the Boc group is sensitive to strong acids, while the cyclohexyl ester is resistant to acid but cleavable by strong bases. By understanding these properties and adhering to the recommended handling, storage, and analytical protocols outlined in this guide, researchers and drug development professionals can ensure the compound's integrity, leading to higher purity synthetic peptides and more reliable scientific outcomes.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Kocienski, P. Protecting Groups. [Link]

-

AAPPTec, LLC. MSDS ABE225 Boc-D-Glu(OtBu).pdf. [Link]

-

RSC Publishing. Conformation and Reactivity. Part 112 Kinetics Hydrolysis of the Acetates of the Methylcycl. [Link]

-

SVS Chemical Corporation. BOC L AMINO ACIDS - Boc-L-Glu(Bzl)-OH. [Link]

-

organic-chemistry.org. Ester to Acid - Common Conditions. [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. [Link]

-

J&K Scientific LLC. Ester Hydrolysis. [Link]

-

Aapptec Peptides. Boc-Glu(OcHx)-OH DCHA. [Link]

-

Chemguide. hydrolysis of esters. [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. peptide.com [peptide.com]

The Aliphatic Shields: A Technical Guide to Boc and OcHex Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Art of Controlled Assembly in Peptide Synthesis

The synthesis of a peptide is a symphony of precisely controlled chemical reactions, a stepwise construction of a molecular edifice with a specific biological purpose. At the heart of this intricate process lies the concept of temporary protection, a strategy to shield reactive functional groups and guide the formation of the desired peptide bonds. This guide, intended for the discerning researcher and drug development professional, delves into the chemistry and practical application of two key players in the realm of protecting groups: the cornerstone of acid-labile protection, the tert-butyloxycarbonyl (Boc) group, and a valuable ally in suppressing side reactions, the O-cyclohexyl (OcHex) ester.

This document eschews a rigid, templated approach. Instead, it is structured to provide a narrative of scientific rationale, moving from the foundational principles of the Boc strategy to the nuanced application of OcHex as a problem-solving tool. Our goal is to equip you not just with protocols, but with the understanding to make informed decisions in your synthetic endeavors.

Part 1: The Bedrock of Boc Chemistry in Solid-Phase Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group was instrumental in the early development and popularization of solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by R.B. Merrifield.[1] Its enduring relevance, particularly for the synthesis of hydrophobic or aggregation-prone peptides, warrants a deep understanding of its chemical principles.[2]

The Boc Group: An Acid-Labile Guardian

The Boc group is an acid-labile protecting group used to temporarily mask the α-amino group of an amino acid.[3] This protection prevents the amino group from acting as a nucleophile and engaging in unwanted side reactions during peptide bond formation.[4]

Mechanism of Boc Protection:

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[5] The reaction proceeds via a nucleophilic acyl substitution, where the amino group of the amino acid attacks one of the carbonyl carbons of Boc₂O.

Diagram of Boc Protection Mechanism

Caption: Mechanism of Boc protection of an amine.

The Liberation: Acidolytic Deprotection of the Boc Group

The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[3] This is typically achieved using trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[6]

Mechanism of Boc Deprotection:

The deprotection mechanism is an acid-catalyzed elimination. The carbonyl oxygen of the Boc group is protonated by TFA, making it a good leaving group.[3] The subsequent cleavage results in the formation of a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine and carbon dioxide.[3]

Diagram of Boc Deprotection Mechanism

Caption: Pathway of aspartimide formation and subsequent isomerization.

OcHex as a Solution

In the context of Boc-SPPS, the use of the β-cyclohexyl ester (OcHex) for protecting the side chain of aspartic acid has been shown to significantly reduce the incidence of aspartimide formation compared to the more traditional benzyl ester (OBzl). [7][8]The increased steric bulk of the cyclohexyl group hinders the intramolecular cyclization reaction that leads to the aspartimide intermediate. [8] Synthesis of Boc-Asp(OcHex)-OH:

The synthesis of this building block generally involves the regioselective esterification of the β-carboxyl group of N-Boc-aspartic acid with cyclohexanol. [9]This can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). [9]

Cleavage of the OcHex Group

The OcHex group is stable to the moderately acidic conditions used for Boc deprotection (TFA/DCM). [10]However, it is quantitatively cleaved under the strong acidic conditions of the final deprotection step, typically using HF or TFMSA. [10][11] Experimental Protocol: Incorporation of Boc-Asp(OcHex)-OH in Boc-SPPS

The standard Boc-SPPS cycle described in section 1.3 is followed. When an aspartic acid residue is to be incorporated, Boc-Asp(OcHex)-OH is used as the building block.

Final Cleavage Cocktail for Peptides Containing Asp(OcHex):

A typical cleavage cocktail for a peptide containing Asp(OcHex) would be anhydrous HF with scavengers such as anisole and p-cresol at 0°C for 1-2 hours. The specific composition of the cleavage cocktail should be optimized based on the other amino acids present in the sequence.

Part 3: Comparative Analysis and Strategic Selection

The choice of protecting groups is a critical determinant of the success and efficiency of a peptide synthesis campaign. While Boc provides the foundational Nα-protection, the strategic selection of side-chain protecting groups like OcHex can overcome specific synthetic challenges.

| Protecting Group Strategy | Advantages | Disadvantages | Optimal Use Cases |

| Boc/Bzl for Asp/Glu | - Well-established methodology.<[6]br>- Readily available reagents. | - Prone to aspartimide formation, especially in Asp-Gly, Asp-Ser, and Asp-His sequences.<[7]br>- Requires strong acid (HF/TFMSA) for final cleavage. [6] | - Synthesis of peptides not susceptible to aspartimide formation. |

| Boc/OcHex for Asp/Glu | - Significantly reduces aspartimide formation.<[7][8]br>- Compatible with standard Boc-SPPS workflow. [12] | - Requires synthesis of specialized amino acid derivative.<[9]br>- Still requires strong acid for final cleavage. [10][11] | - Synthesis of peptides containing sequences prone to aspartimide formation.- When high purity of the final peptide is critical. |

Table 2: Comparative Analysis of Side-Chain Protection for Asp/Glu in Boc-SPPS.

Conclusion: A Symbiotic Relationship for Robust Peptide Synthesis

The Boc and OcHex protecting groups represent a powerful combination in the peptide chemist's toolkit. The Boc group provides a robust and reliable method for temporary Nα-protection, particularly advantageous for challenging sequences. The OcHex group, when strategically employed for the side-chain protection of aspartic and glutamic acids, acts as a crucial tool to mitigate the persistent problem of aspartimide formation. By understanding the underlying chemical principles and the practical nuances of their application, researchers and drug development professionals can leverage this symbiotic relationship to achieve the synthesis of complex peptides with greater efficiency and purity.

References

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). [Link]

-

Protecting Groups in Peptide Synthesis. (2018). Methods in Molecular Biology, 1787, 1-27. [Link]

-

Synthesis of γ-carboxyglutamic acid-containing peptides by the Boc strategy. (1993). International Journal of Peptide and Protein Research, 42(1), 59-65. [Link]

-

Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. [Link]

-

Boc-Glu(OcHx)-OH DCHA. Aapptec Peptides. [Link]

-

Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. (1993). Journal of the Chemical Society, Perkin Transactions 1, (18), 2151-2156. [Link]

-

Spps and side reactions in peptide synthesis. (2017). SlideShare. [Link]

-

Protecting Groups in Peptide Synthesis. (2018). Methods in Molecular Biology, 1787, 1-27. [Link]

-

Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (1989). International Journal of Peptide and Protein Research, 33(5), 353-360. [Link]

-

Boc-D-Asp(OcHex)-OH. PeptaNova. [Link]

-

Boc-Asp(OcHx)-OH [73821-95-1]. Aapptec Peptides. [Link]

-

Protecting Groups - Stability. Organic Chemistry Portal. [Link]

-

26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

-

Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]

-

Side reactions in the SPPS of Cys-containing peptides. (2013). Journal of Peptide Science, 19(3), 133-139. [Link]

-

11.3 Protecting groups. (n.d.). Fiveable. [Link]

-

Protecting Groups. (n.d.). [Link]

-

Tuning the stability of alkoxyisopropyl protection groups. (2019). Beilstein Journal of Organic Chemistry, 15, 703-709. [Link]

-

A critical view about use of scavengers for reactive species in heterogeneous photocatalysis. (2023). Journal of Photochemistry and Photobiology A: Chemistry, 442, 114771. [Link]

-

Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. (2018). Chemical Society Reviews, 47(1), 109-129. [Link]

-

Flavonoids as peroxynitrite scavengers: the role of the hydroxyl groups. (2001). Toxicology in Vitro, 15(1), 3-6. [Link]

Sources

- 1. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protective Groups [organic-chemistry.org]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. Boc-Glu-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

The Strategic Integration of Boc-L-Glu(OcHex)-OH in Modern Drug Discovery: A Technical Guide

Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, particularly in the realms of peptide-based therapeutics, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), the selection of appropriate chemical building blocks is paramount. Boc-L-Glu(OcHex)-OH, an N-terminally protected glutamic acid derivative with a cyclohexyl ester protecting its side-chain carboxyl group, represents a key strategic component for medicinal chemists. Its utility extends beyond its role as a simple amino acid surrogate, offering a unique combination of features that address challenges in synthesis, stability, and the rational design of complex bioactive molecules.[1]

This guide provides an in-depth technical overview of the role and applications of Boc-L-Glu(OcHex)-OH, moving from its fundamental chemical principles to its practical implementation in synthetic workflows. We will explore the causality behind its design, its function as a bifunctional linker, and provide actionable protocols for its incorporation into novel drug candidates.

Core Chemical Attributes and Rationale for Use

The efficacy of Boc-L-Glu(OcHex)-OH in sophisticated chemical synthesis is rooted in the strategic deployment of its two protecting groups: the tert-butoxycarbonyl (Boc) group and the γ-cyclohexyl (OcHex) ester.

-

The Nα-Boc Protecting Group: The Boc group is a cornerstone of modern peptide synthesis, providing robust protection of the α-amino group against undesired reactions during peptide bond formation. Its key advantage lies in its acid lability; it can be quantitatively removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which leaves more robust protecting groups and the peptide-resin linkage intact. This graduated lability is fundamental to the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

-

The γ-Cyclohexyl (OcHex) Ester: The side-chain carboxyl group of glutamic acid is a reactive nucleophile that can lead to significant side reactions, such as chain branching, during peptide synthesis. The cyclohexyl ester effectively masks this functionality. The OcHex group is notably more stable to the acidic conditions used for Boc deprotection than other esters like the benzyl (Bzl) ester, minimizing premature deprotection during the iterative cycles of SPPS. This enhanced stability makes it a preferred choice for the synthesis of longer or more complex peptides where repeated acid exposure is required.

The interplay between these two groups allows for a controlled and predictable synthetic workflow, ensuring the integrity of the target molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-L-Glu(OcHex)-OH is essential for its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 73821-97-3 | [1] |

| Molecular Formula | C₁₆H₂₇NO₆ | |

| Molecular Weight | 329.39 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 54-57 °C | |

| Solubility | Soluble in organic solvents such as DMF, DCM, and DMSO. | [] |

| Storage Conditions | 2-8°C, in a dry environment. |

Boc-L-Glu(OcHex)-OH as a Bifunctional Linker in Drug Discovery

The true strategic value of Boc-L-Glu(OcHex)-OH becomes apparent when viewed as a bifunctional linker, particularly in the design of ADCs and PROTACs. Its structure provides two distinct points for conjugation, allowing for the controlled assembly of these complex therapeutic modalities.

Once incorporated into a peptide chain, the α-amino and γ-carboxyl groups can be selectively deprotected to serve as attachment points for other molecular entities. For instance, the α-amino group can be deprotected to continue the elongation of a peptide linker, while the γ-cyclohexyl ester can be hydrolyzed under more stringent conditions to reveal a carboxylic acid for conjugation to a payload molecule or an E3 ligase ligand.

The glutamic acid side chain offers a flexible and hydrophilic spacer, which can be critical for achieving the optimal distance and orientation between the two functional ends of a PROTAC or ADC, thereby facilitating the formation of a productive ternary complex or efficient payload delivery.

Caption: Conceptual workflow of Boc-L-Glu(OcHex)-OH as a bifunctional linker.

Experimental Protocols

The following protocols are provided as a guide for the incorporation of Boc-L-Glu(OcHex)-OH into a peptide sequence using manual Boc-SPPS. These are based on established methods and should be optimized for specific sequences and scales.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of Boc-L-Glu(OcHex)-OH

This protocol outlines the steps for a single coupling cycle.

Materials:

-

Appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides)

-

Boc-L-Glu(OcHex)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

Kaiser test kit

Workflow:

Caption: Single cycle of Boc-SPPS for incorporating Boc-L-Glu(OcHex)-OH.

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x) to remove residual acid.

-

-

Neutralization:

-

Wash the resin with 10% DIEA in DCM (2x, 2 minutes each).

-

Wash the resin with DCM (3x) to remove excess base.

-

-

Coupling:

-

In a separate vessel, pre-activate Boc-L-Glu(OcHex)-OH (2-3 equivalents relative to resin loading) with your chosen coupling reagents (e.g., HBTU/HOBt or DIC/HOBt) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, signifies a complete reaction). If the test is positive, the coupling step may need to be repeated.

-

Once complete, drain the coupling solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents.

-

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of the OcHex and other side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, thioanisole)

-

Cold diethyl ether

Procedure (Caution: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a fume hood by trained personnel):

-

Preparation: Place the dried peptide-resin in the reaction vessel of the cleavage apparatus. Add appropriate scavengers (e.g., anisole) to trap reactive cations generated during cleavage.

-

Cleavage: Cool the reaction vessel (typically to -5 to 0 °C). Carefully condense anhydrous HF into the vessel or add TFMSA.

-

Reaction: Stir the mixture at 0 °C for 1-2 hours. The strong acid will cleave the peptide from the resin and remove the OcHex and other acid-labile side-chain protecting groups.

-

HF/TFMSA Removal: Evaporate the HF/TFMSA under a stream of nitrogen and then under high vacuum.

-

Peptide Precipitation: Triturate the remaining resin and peptide mixture with cold diethyl ether. The crude peptide will precipitate.

-

Isolation: Filter the precipitated peptide and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Boc-L-Glu(OcHex)-OH is a highly valuable and versatile building block in modern drug discovery. The strategic combination of a moderately acid-labile Boc group and a more stable cyclohexyl ester side-chain protection facilitates the controlled and efficient synthesis of complex peptides. Its utility is further enhanced by its potential to serve as a bifunctional linker, providing a flexible and hydrophilic scaffold for the construction of next-generation therapeutics such as ADCs and PROTACs. A thorough understanding of its chemical properties and the application of robust synthetic protocols, as outlined in this guide, will enable researchers to fully leverage the potential of this important synthetic intermediate.

References

-

Shin, S. Y., et al. (1992). Synthesis of the Five Peptide Derivatives Needed to Build the Sequence Corresponding to 1–30 of Human Epidermal Growth Factor (h-EGF). Bioscience, Biotechnology, and Biochemistry, 56(3), 399-403. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

-

Royal Society of Chemistry. (2014). Supporting Information for "A novel methodology for the synthesis of acetylated peptides". Retrieved from [Link]

-

Shin, S. Y., et al. (1992). Synthesis of Four Peptide Derivatives to Build the Sequence Corresponding to 31-53 of Human Epidermal Growth Factor (h-EGF). Agricultural and Biological Chemistry, 56(1), 83-88. [Link]

-

Aapptec Peptides. (n.d.). Boc-Glu(OcHx)-OH, CAS 73821-97-3. Retrieved from [Link]

-

Mimura, Y., et al. (1993). The Conformation of de Novo Designed Amphiphilic Peptides with Six or Nine L-2-(2,2,2-Trifluoroethyl)glycines. Chemistry Letters, 22(9), 1691-1694. [Link]

-

J&K Scientific LLC. (n.d.). Boc-L-glutamic acid g-cyclohexyl ester | 73821-97-3. Retrieved from [Link]

-

Burke, J. E., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain–binding peptide macrocycles. Organic & Biomolecular Chemistry, 19(30), 6667-6674. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of Boc-L-Glutamic Acid in Bioconjugation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Applications of Boc-L-glutamic acid γ-cyclohexyl ester

Abstract

This technical guide provides a comprehensive overview of the applications of N-α-tert-butyloxycarbonyl-L-glutamic acid γ-cyclohexyl ester (Boc-L-Glu(OcHex)-OH), a pivotal building block for researchers, chemists, and drug development professionals. This document moves beyond a simple cataloging of uses to delve into the causal science behind its utility, particularly in the realm of peptide synthesis. We will explore its strategic advantages in Solid-Phase Peptide Synthesis (SPPS), its role in the creation of complex peptide therapeutics, and its emerging potential in peptidomimetics and advanced materials science. Detailed protocols, comparative data, and workflow diagrams are provided to empower researchers to effectively integrate this versatile compound into their development pipelines.

Introduction: The Strategic Importance of Side-Chain Protection in Peptide Synthesis

In the intricate process of peptide synthesis, the judicious selection of protecting groups for trifunctional amino acids is paramount to achieving high-yield, high-purity target peptides. The γ-carboxyl group of glutamic acid, a common residue in biologically active peptides, presents a significant synthetic challenge due to its potential for side reactions. Boc-L-glutamic acid γ-cyclohexyl ester emerges as a superior choice for Boc-based solid-phase peptide synthesis (SPPS) due to the unique properties conferred by the cyclohexyl ester protecting group.[1][2] This guide will elucidate the chemical rationale for its use and provide practical guidance for its application.

Core Application: A Robust Building Block in Boc-SPPS

The primary application of Boc-L-glutamic acid γ-cyclohexyl ester lies in its role as a protected amino acid in Boc-SPPS.[3][4] The Boc (tert-butyloxycarbonyl) group provides temporary protection of the α-amino group, which is cleaved at each cycle of peptide elongation using a moderately strong acid, typically trifluoroacetic acid (TFA).[][6] The γ-cyclohexyl ester, on the other hand, serves as a permanent protecting group for the side-chain carboxyl function, remaining stable throughout the synthesis and being cleaved only under the harsh conditions of final peptide cleavage from the resin, typically with hydrofluoric acid (HF).[7]

The Rationale for Cyclohexyl Ester Protection

The selection of the cyclohexyl ester is a deliberate choice to mitigate common side reactions associated with other protecting groups. For instance, the more traditional benzyl ester (OBzl) can be partially cleaved during the repetitive TFA treatments required for Boc group removal, leading to undesired side-product formation.[8] Furthermore, during the final HF cleavage, the deprotection of glutamic acid residues can lead to the formation of an acylium ion, which can cyclize to form a pyroglutamyl residue or react with scavengers to produce aryl ketones.[9]

The cyclohexyl ester offers a more robust alternative. Its stability to the acidic conditions of Boc deprotection is significantly higher than that of the benzyl ester, minimizing premature deprotection.[7][10] This enhanced stability ensures the integrity of the growing peptide chain and simplifies the final purification process.

A notable application where the stability of the cyclohexyl ester is particularly advantageous is in the synthesis of peptides containing γ-carboxyglutamic acid (Gla).[7][10] Gla is a post-translationally modified amino acid crucial for the function of several blood coagulation factors and other proteins. In the chemical synthesis of Gla-containing peptides, such as conantokins, the cyclohexyl group has been shown to be a stable protecting group for the γ-carboxyl functions of Gla, being quantitatively cleaved by HF without causing decarboxylation.[7][10][11]

Comparative Data of Glutamic Acid Protecting Groups in Boc-SPPS

| Protecting Group | Structure | Stability to TFA | Cleavage Conditions | Potential Side Reactions |

| Cyclohexyl (OcHex) | -O-C₆H₁₁ | High | HF[7] | Minimal |

| Benzyl (OBzl) | -O-CH₂-C₆H₅ | Moderate | HF, H₂/Pd[12] | Premature cleavage, pyroglutamate formation, anisylation[8][9] |

| tert-Butyl (OtBu) | -O-C(CH₃)₃ | Low | TFA[12] | Not suitable for Boc-SPPS due to cleavage with the α-Boc group |

Experimental Protocol: Incorporation of Boc-L-Glu(OcHex)-OH in Boc-SPPS

This protocol outlines the manual steps for a single coupling cycle of Boc-L-Glu(OcHex)-OH to a peptide-resin in a standard Boc-SPPS workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Glu(OcHex)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

-

Ninhydrin test kit

Workflow:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.

-

Neutralization:

-

Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-L-Glu(OcHex)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection:

Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the cyclohexyl ester, are removed simultaneously using strong acid, typically anhydrous HF, with appropriate scavengers (e.g., anisole, cresol).[11]

Caption: Boc-SPPS workflow for incorporating Boc-L-Glu(OcHex)-OH.

Advanced Applications and Future Directions

Beyond its foundational role in SPPS, the unique chemical architecture of Boc-L-glutamic acid γ-cyclohexyl ester opens avenues for its use in more advanced applications, including the design of peptidomimetics and the synthesis of novel biomaterials.

Peptidomimetics: Engineering Conformational Constraints

Peptidomimetics are molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. A common strategy in peptidomimetic design is to introduce conformational constraints to lock the molecule in its bioactive conformation.

Boc-L-glutamic acid γ-cyclohexyl ester is an excellent precursor for the synthesis of lactam-bridged peptides.[13] The side-chain carboxyl group can be selectively deprotected and reacted with a side-chain amino group of another residue (e.g., lysine) within the peptide sequence to form a cyclic lactam bridge. This conformational constraint can stabilize secondary structures like α-helices or β-turns, which are often crucial for biological activity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 12. peptide.com [peptide.com]

- 13. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Boc-L-Glu(OcHex)-OH: A Guide for Synthetic and Process Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-α-Boc-L-glutamic acid γ-cyclohexyl ester, systematically known as Boc-L-Glu(OcHex)-OH, is a pivotal building block in Boc-chemistry solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a temporary N-terminal Boc protecting group and a stable cyclohexyl ester on the side-chain carboxyl, is designed to minimize side reactions during peptide elongation. However, the successful application of this reagent is fundamentally dependent on its solubility characteristics in the diverse range of solvents employed in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility of Boc-L-Glu(OcHex)-OH, discusses the physicochemical principles governing its behavior, and presents robust, field-proven protocols for its empirical determination.

Introduction: The Strategic Role of Boc-L-Glu(OcHex)-OH in Peptide Synthesis

The synthesis of complex peptides requires a strategic selection of protected amino acids that not only direct the sequence of assembly but also ensure clean, efficient reactions. Boc-L-Glu(OcHex)-OH is a derivative of glutamic acid specifically engineered for the Boc/Bzl protection strategy.[2] The N-α-Boc group provides temporary protection of the alpha-amino function and is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[3] The γ-cyclohexyl ester serves as a semi-permanent protecting group for the side-chain carboxylic acid, offering stability against the repetitive TFA treatments used for Boc deprotection.

The cyclohexyl group enhances the lipophilicity of the molecule, which can influence its solubility in organic solvents and its performance in synthetic protocols.[1] Understanding and controlling the solubility of Boc-L-Glu(OcHex)-OH is not an academic exercise; it is critical for:

-

Efficient Coupling Reactions: Ensuring the reagent is fully dissolved in the reaction solvent (e.g., DCM, DMF) is paramount for achieving high coupling yields and avoiding failed sequences.

-

Preventing Aggregation: Poor solubility can lead to precipitation of the activated amino acid, hindering its incorporation into the growing peptide chain.

-

Streamlining Purification: Knowledge of solubility in various solvents is essential for developing effective crystallization or chromatographic purification methods.

-

Informing Process Development: For large-scale synthesis, solvent selection directly impacts process efficiency, safety, and cost.

This document serves as a technical resource for researchers, enabling them to make informed decisions regarding solvent selection and to develop reliable protocols for their specific applications.

Physicochemical Properties

The solubility of a compound is dictated by its intrinsic physicochemical properties. For Boc-L-Glu(OcHex)-OH, the key characteristics are summarized below.

| Property | Value | Source(s) |

| Synonyms | Boc-L-glutamic acid 5-cyclohexyl ester, N-α-t.-Boc-L-glutamic acid γ-cyclohexyl ester | [1] |

| Molecular Formula | C₁₆H₂₇NO₆ | [1] |

| Molecular Weight | 329.39 g/mol | [4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 54-57 °C | |

| Functional Groups | Carboxylic acid, Carbamate (Boc), Ester (Cyclohexyl) | |

| Chirality | L-configuration at the α-carbon | [1] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [1][5] |

The molecule possesses both hydrogen bond donors (carboxylic acid -OH, carbamate N-H) and acceptors (carbonyl oxygens), alongside a significant nonpolar component (tert-butyl and cyclohexyl groups). This amphiphilic nature suggests a nuanced solubility profile, with optimal solubility in solvents that can engage in both polar and nonpolar interactions.

Qualitative Solubility Profile

While precise quantitative data is often application-dependent and not widely published, a qualitative understanding is essential for initial solvent screening. The following table summarizes the observed and expected solubility of Boc-L-Glu(OcHex)-OH in common laboratory solvents.

| Solvent | Solvent Class | Polarity | Expected Solubility | Rationale & Notes |

| Dichloromethane (DCM) | Chlorinated | Medium | Soluble | A common solvent for Boc-SPPS, compatible with the compound's polarity.[5][6] |

| Chloroform | Chlorinated | Medium | Soluble | Similar to DCM.[5][6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | Excellent solvent for peptide synthesis; effectively solvates both polar and nonpolar moieties. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Soluble | Similar to DMF, often used for difficult sequences due to superior solvating properties. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | Strong H-bond acceptor, very effective at dissolving polar molecules.[5][6] |

| Acetone | Ketone | Medium | Soluble | A versatile polar aprotic solvent.[5][6] |

| Ethyl Acetate (EtOAc) | Ester | Medium | Soluble | A moderately polar solvent, often used in purification and extraction.[5][6] |

| Tetrahydrofuran (THF) | Ether | Medium | Moderately Soluble | A good solvent, though generally less polar than DMF or NMP. |

| Methanol (MeOH) | Polar Protic | High | Sparingly Soluble | The presence of the free carboxylic acid may allow some solubility, but the large nonpolar groups limit it. |

| Water | Polar Protic | Very High | Insoluble | The large, nonpolar Boc and cyclohexyl groups render the molecule largely insoluble in aqueous media without pH adjustment. |

| Hexanes / Heptane | Nonpolar | Very Low | Insoluble | Lack of polarity makes these solvents incapable of disrupting the crystal lattice or solvating the polar functional groups. |

Methodologies for Accurate Solubility Determination

Relying solely on qualitative descriptors is insufficient for robust process development. The following protocols describe validated methods for determining solubility in your specific solvent systems.

Protocol 1: Rapid Visual (Kinetic) Solubility Assessment

This method is a rapid, semi-quantitative approach ideal for initial solvent screening.

Objective: To quickly estimate the solubility range (e.g., <1 mg/mL, 1-10 mg/mL, >10 mg/mL).

Methodology:

-

Preparation: Weigh 1-2 mg of Boc-L-Glu(OcHex)-OH into a small, clear glass vial (e.g., 1-dram).

-

Solvent Addition: Add the test solvent dropwise (e.g., using a 100 µL pipette) while vortexing or stirring. Start with a small, known volume (e.g., 100 µL).

-

Observation: After each addition, vortex for 30-60 seconds. Visually inspect the vial against a contrasting background for any undissolved solid particles.

-

Endpoint: Continue adding solvent in known increments until all solid has dissolved.

-

Calculation: Calculate the approximate solubility. For example, if 2 mg of compound dissolved completely in 150 µL (0.15 mL) of solvent, the solubility is approximately 13.3 mg/mL.

-

Trustworthiness Check: This method measures kinetic solubility, which can sometimes overestimate thermodynamic solubility due to the formation of supersaturated or metastable solutions. Results should be considered an upper-bound estimate.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This method determines the true equilibrium solubility, providing a highly accurate and reliable value for process modeling and optimization.

Objective: To determine the maximum concentration of the solute that can remain in solution at a given temperature under equilibrium conditions.

Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Adding an excess of the solid ensures that this equilibrium is reached and maintained. The extended equilibration time allows the system to overcome kinetic barriers and reach the true thermodynamic minimum energy state.

Methodology:

-

Excess Solid: Add an excess amount of Boc-L-Glu(OcHex)-OH to a vial (e.g., add 20 mg to a vial intended for a final concentration of ~10 mg/mL). The key is to have visible, undissolved solid throughout the experiment.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL).

-

Equilibration: Seal the vial tightly. Place it on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. This extended time is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the sample at a low speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Analysis: Analyze the concentration of the dissolved solid in the supernatant. Common methods include:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant under vacuum and weigh the resulting solid residue. This is a direct and accurate method.

-

HPLC Analysis: Dilute the supernatant with a suitable mobile phase and quantify the concentration against a standard curve of known concentrations. This is the preferred method for accuracy and high-throughput applications.

-

-

Self-Validation: After the initial 24-hour equilibration, take a sample for analysis. Continue equilibrating for another 12-24 hours and take a second sample. If the concentration is unchanged, you can be confident that equilibrium has been reached.

Caption: Workflow for Thermodynamic Solubility Determination.

Practical Implications & Solvent Selection

The choice of solvent extends beyond mere dissolution and directly impacts the success of the synthetic workflow. The following decision-making framework can guide solvent selection for common applications of Boc-L-Glu(OcHex)-OH.

Caption: Decision Framework for Solvent Selection.

-

For SPPS Coupling: The ideal solvent must not only dissolve Boc-L-Glu(OcHex)-OH but also swell the solid-phase resin (e.g., Merrifield, PAM) and dissolve all other reagents (e.g., coupling agents like DCC/DIC, additives like HOBt).[3] DMF and NMP are the gold standards due to their excellent solvating power for all components and their ability to promote resin swelling. DCM is also widely used, particularly in manual synthesis setups.

-

For Purification: Solubility is manipulated to achieve purification. For crystallization , one seeks a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (like Ethyl Acetate) and slowly add a "poor" or "anti-solvent" (like Hexanes) until turbidity appears, then allow it to cool. For column chromatography , a solvent system is chosen where the compound has moderate affinity for the stationary phase, often starting with a nonpolar mobile phase (e.g., Hexanes/EtOAc) and gradually increasing polarity.

-

For Stock Solutions: For preparing a stock solution for automated synthesis, the primary concerns are achieving the desired concentration and ensuring long-term stability. Aprotic solvents like DMF or DCM are preferred to minimize potential side reactions like hydrolysis that could occur in protic solvents.

Conclusion

Boc-L-Glu(OcHex)-OH is a well-designed building block for peptide synthesis, with its solubility profile being a key determinant of its utility. It exhibits high solubility in polar aprotic solvents like DMF, NMP, and DCM, which are standard in SPPS workflows. Its solubility is limited in polar protic solvents and negligible in nonpolar and aqueous media. For researchers and process chemists, moving beyond qualitative descriptions to quantitative, empirically determined solubility data using robust methods like the thermodynamic equilibrium protocol is crucial for developing reproducible, high-yield, and scalable synthetic processes. This guide provides the foundational knowledge and practical methodologies to effectively characterize and leverage the solubility of Boc-L-Glu(OcHex)-OH, mitigating risks and accelerating the path to successful peptide synthesis.

References

-

Lazzús, J. A. (2018). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 57(29), 9572–9588. [Link]

-

Willems, R. J. M., et al. (2019). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 64(3), 929–939. [Link]

-

Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 680582. [Link]

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI. [Link]

- Capot Chemical Co., Ltd. (2010). MSDS of Boc-Glu(OtBu)-OH.

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for Boc-Glu-OtBu. Retrieved January 16, 2026, from [Link]

-

AAPPTec. (n.d.). Boc-Glu(OcHx)-OH DCHA. Retrieved January 16, 2026, from [Link]

- MedChemExpress. (2024). N-Boc-L-glutamic acid-SDS.

-

ChemBK. (2024). BOC-GLU-OH. Retrieved January 16, 2026, from [Link]

-

Fengchen Group. (n.d.). Boc-L-Glutamic Acid (Boc-Glu-OH) BP EP USP CAS 2419-94-5. Retrieved January 16, 2026, from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-D-Glu(Ochex)-Oh. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

- SVS Labs. (n.d.). Boc-L-Glu(Bzl)-OH, CAS NO 13574-13-5.

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved January 16, 2026, from [Link]

-

Vivenzio, G., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Green Chemistry Letters and Reviews, 17(1). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. chempep.com [chempep.com]

- 4. Boc-D-Glu(Ochex)-Oh | C16H27NO6 | CID 7018750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-L-glutamic acid 5-cyclohexyl ester CAS#: 73821-97-3 [m.chemicalbook.com]

- 6. Boc-L-glutamic acid 5-cyclohexyl ester | 73821-97-3 [chemicalbook.com]

An In-Depth Technical Guide to the Research Applications of Boc-L-glutamic acid γ-cyclohexyl ester (CAS 73821-97-3)

Introduction

Boc-L-glutamic acid γ-cyclohexyl ester, identified by CAS number 73821-97-3, is a pivotal molecule in the field of synthetic chemistry, particularly in the assembly of complex peptides.[1][2] This derivative of L-glutamic acid is strategically modified with two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a cyclohexyl ester on the γ-carboxyl group. This dual protection scheme imparts specific chemical properties that are highly advantageous for controlled, stepwise chemical synthesis.

This technical guide provides an in-depth exploration of the core research applications of Boc-L-glutamic acid γ-cyclohexyl ester. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound in their work. The guide will delve into the causality behind its use in experimental designs, provide detailed protocols, and offer insights into its role in advancing various scientific fields.

Table 1: Physicochemical Properties of Boc-L-glutamic acid γ-cyclohexyl ester

| Property | Value |

| CAS Number | 73821-97-3 |

| Molecular Formula | C₁₆H₂₇NO₆[2] |

| Molecular Weight | 329.39 g/mol [3] |

| Appearance | White to off-white solid/powder[3] |

| Melting Point | 54-57 °C[3] |

| IUPAC Name | (2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid[1] |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |

| Storage Conditions | 2-8°C[3] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary and most extensively documented application of Boc-L-glutamic acid γ-cyclohexyl ester is as a protected amino acid building block in solid-phase peptide synthesis (SPPS), specifically employing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

The Rationale for Cyclohexyl Protection in Boc-SPPS

In Boc-SPPS, the temporary Nα-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), at each cycle of amino acid addition. The side-chain protecting groups, however, must remain intact throughout the synthesis and be removable only at the final cleavage step, typically with a very strong acid like anhydrous hydrogen fluoride (HF).[4]

The γ-carboxyl group of glutamic acid is a reactive functional group that must be protected to prevent side reactions, such as the formation of by-products or branching of the peptide chain. The cyclohexyl ester serves as an ideal "permanent" protecting group in this context due to its chemical stability. It is resistant to the repetitive TFA treatments used for Nα-Boc deprotection.[5] This differential lability is the cornerstone of a successful orthogonal protection scheme in peptide synthesis.

Diagram 1: Role of Boc-L-glutamic acid γ-cyclohexyl ester in Boc-SPPS

Caption: Workflow of incorporating Boc-Glu(OcHex)-OH in Boc-SPPS.

Application in the Synthesis of γ-Carboxyglutamic Acid (Gla)-Containing Peptides

A significant and well-documented application of Boc-L-glutamic acid γ-cyclohexyl ester is in the synthesis of peptides containing γ-carboxyglutamic acid (Gla). Gla is a post-translationally modified amino acid crucial for the biological function of various proteins involved in blood coagulation and bone metabolism.

The synthesis of Gla-containing peptides presents a unique challenge due to the presence of two carboxyl groups on the γ-carbon. A derivative of the topic compound, Boc-Gla(OcHx)₂-OH, where both γ-carboxyl groups are protected as cyclohexyl esters, has been instrumental in this area.[6][7] The cyclohexyl groups provide robust protection during the Boc-SPPS and are cleanly removed during the final HF cleavage without causing decarboxylation, which is a common side reaction with other protecting groups.[6][7]

A prime example of this application is the synthesis of conantokins.[6] Conantokins are a family of small, Gla-containing peptides isolated from the venom of cone snails. These peptides are potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.[8][9] The chemical synthesis of conantokins, such as conantokin-T and conantokin-R, has been successfully achieved using Boc-SPPS with Boc-Gla(OcHx)₂-OH as a key building block.[9] This has enabled detailed structure-function relationship studies and the exploration of their therapeutic potential in neurological disorders.[8]

Experimental Protocol: Manual Boc-SPPS of a Glutamic Acid-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model peptide containing a glutamic acid residue using Boc-Glu(OcHex)-OH.

1. Resin Preparation and First Amino Acid Attachment:

-

Swell Merrifield resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

-

Prepare the cesium salt of the C-terminal Boc-amino acid.

-

Add the Boc-amino acid cesium salt to the swollen resin and agitate to facilitate esterification.

-

Wash the resin thoroughly with DCM and dimethylformamide (DMF) to remove unreacted reagents.

2. Peptide Chain Elongation (Iterative Cycle):

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash).

-

Drain and add fresh 50% TFA in DCM and agitate for 30 minutes.

-

Drain and wash the resin with DCM.

-

-

Neutralization:

-

Wash the resin with isopropanol and DCM.

-

Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM and agitate for 1-2 minutes. Repeat twice.

-

Wash the resin with DCM.

-

-

Coupling of Boc-Glu(OcHex)-OH:

-